Diclofenac diethylamine
Overview
Description
Diclofenac diethylamine is a nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and as an analgesic reducing pain in certain conditions . It is often used as first-line therapy for acute and chronic pain and inflammation from a variety of causes .
Synthesis Analysis
The synthesis of Diclofenac diethylamine involves the use of a mobile phase consisting of an HPLC grade mixture, acetonitrile–0.01M phosphoric acid adjusted to pH 2.3 . Another method involves the oxidation of the drug by Fe (III) followed by the complex formation between the reduced form of Fe (III) with 1,10-phenantroline . A patent also describes a process involving the use of water, ethanol, and hydrochloric acid .
Molecular Structure Analysis
Diclofenac diethylamine has a molecular weight of 369.29 and a molecular formula of C18H22Cl2N2O2 . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .
Chemical Reactions Analysis
Diclofenac diethylamine forms a drug depot in the skin. An ex-vivo study showed that topical diclofenac not only penetrates the skin but also forms a reservoir of the drug in the epidermis .
Physical And Chemical Properties Analysis
Diclofenac diethylamine has a molecular weight of 369.29 and a molecular formula of C18H22Cl2N2O2 . It is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
Enhancing Transdermal Absorption in Horses : Diclofenac diethylamine's transdermal absorption through horse skin can be significantly increased using penetration enhancers like urea, limonene, and oleic acid. This is crucial for developing transdermal formulations for horses (Ferrante, Andreeta, & Landoni, 2010).
Double-Layered Transdermal Patch for Pain and Inflammation : A study developed a double-layered transdermal patch of Diclofenac Diethylamine, which showed significant effectiveness in reducing pain and inflammation symptoms compared to commercial gels (Sharma & Verma, 2022).
Topical Gel Formulation to Reduce Gastrointestinal Side Effects : A topical gel formulation using various gelling agents was produced to reduce the gastrointestinal side effects associated with oral administration. This method ensures more significant local action for anti-inflammatory and analgesic purposes (Das, Sarkar, Ghosh, & Saha, 2022).
NIR Spectroscopy for Determining Levels in Emulgel Preparations : Near-Infrared (NIR) spectroscopy combined with chemometrics was used to determine Diclofenac Diethylamine levels in emulgel preparations, showing effective calibration and validation results (Wulandari, Pratiwi, & Retnaningtyas, 2022).
Treatment of Traumatic Coccygodynia : Diclofenac Diethylamine ointment was found effective and safe for the treatment of traumatic coccygodynia, offering good analgesic effect with fewer side effects (Xi, 2010).
Penetration into Synovial Tissue and Fluid of Osteoarthritic Knees : Topical Diclofenac Diethylamine gel showed penetration into knee synovial tissue and fluid, suggesting its efficacy in managing osteoarthritis pain (Seefried et al., 2020).
Comparison Across Horse Skin from Human Formulations : Different commercially available human medical formulations of Diclofenac Diethylamine were compared for their transdermal penetration through horse skin, revealing variable efficacy (Andreeta et al., 2011).
Efficacy in Acute Ankle Sprain : Diclofenac Diethylamine gel was found effective in providing lasting relief from pain and improved function in acute ankle sprain cases (Predel et al., 2012).
Improved Skin Penetration Using In Situ Nanoparticulate Hydrogel Systems : Nanoparticulate Diclofenac Diethylamine in hydrogel systems showed improved skin penetration and prolonged drug action, indicating potential for commercial viability (Sengupta et al., 2016).
Safety And Hazards
Future Directions
Topical diclofenac diethylamine is often used as first-line treatment for acute joint pain before oral therapy is started . It is applied directly to the site of pain, avoiding a first-pass effect, and if used in combination with oral NSAIDs, it may enable dosage of the latter to be reduced . Future research may focus on improving the formulation for better skin penetration and efficacy .
properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVZPANTCLRASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999449 | |
Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac diethylamine | |
CAS RN |
78213-16-8 | |
Record name | Diclofenac diethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofenac diethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLOFENAC DIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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